4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine
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Overview
Description
4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a methoxypyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the methoxypyridazine moiety: This step often involves nucleophilic substitution reactions where a methoxypyridazine derivative is reacted with a suitable leaving group on the pyrrolidine ring.
Formation of the morpholine ring: This can be done through cyclization reactions involving diethanolamine and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazine moiety may play a key role in binding to these targets, while the pyrrolidine and morpholine rings contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1-methylpyrrolidin-2-one
- 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
Uniqueness
4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrrolidine and morpholine rings, along with the methoxypyridazine moiety, allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-20-12-2-3-13(16-15-12)22-11-4-5-18(10-11)14(19)17-6-8-21-9-7-17/h2-3,11H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOXMXXZLOSKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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